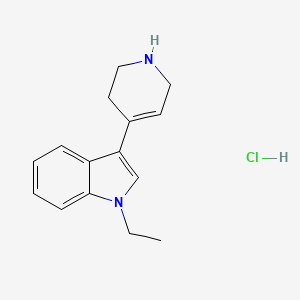

![molecular formula C17H19N3O3S2 B2491772 4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865546-22-1](/img/structure/B2491772.png)

4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamide and benzamide derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and applications in various fields. The compound likely shares similar relevance, given its structural makeup.

Synthesis Analysis

The synthesis of sulfonamide and benzamide derivatives typically involves direct acylation reactions, where aromatic ketones react with aromatic aldehydes using catalysts like NaOH or potassium hydroxide to afford the desired product through a series of steps including reflux and condensation with specific reagents (Younes et al., 2020).

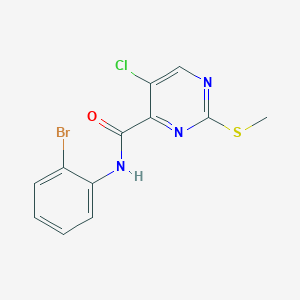

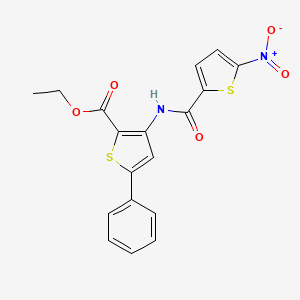

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and FTIR are commonly employed to reveal the solid-state properties and hydrogen bonding interactions of sulfonamide and benzamide derivatives. Density Functional Theory (DFT) calculations are also used to elucidate the structure-activity relationships (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide and benzamide derivatives exhibit a range of chemical reactivities, including colorimetric sensing of anions and electrophilic intramolecular cyclization, showcasing their versatile chemical behavior. These reactions can be influenced by the presence of specific functional groups or structural modifications (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through various analytical techniques. The molecular geometry, vibrational frequencies, and stability arising from hyperconjugative interactions and charge delocalization are significant for understanding their behavior in different environments.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for the application of sulfonamide and benzamide derivatives. Studies have explored the inhibitory activity of these compounds against metalloenzymes like carbonic anhydrase, indicating their potential in designing inhibitors with high specificity and affinity (Ulus et al., 2013).

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide and its derivatives have been extensively researched for their inhibitory effects on human carbonic anhydrase (CA) isoforms. These compounds, belonging to the benzamide-4-sulfonamides class, show high efficacy in inhibiting several human CA isoforms, including hCA II, VII, and IX, with low nanomolar or subnanomolar ranges, while hCA I shows slightly less sensitivity. This inhibition suggests potential applications in treating conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers, due to their ability to regulate pH and ion balance in tissues (Abdoli et al., 2018; Supuran et al., 2013).

Propriétés

IUPAC Name |

4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-3-4-10-20(2)25(22,23)15-7-5-13(6-8-15)16(21)19-17-14(12-18)9-11-24-17/h5-9,11H,3-4,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZYDFWDMLBOEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)

![3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2491711.png)